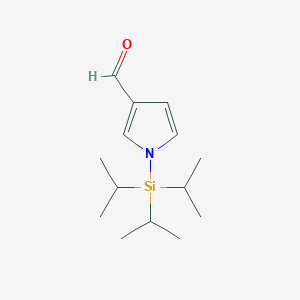![molecular formula C8H6F2NNaO3 B2367734 Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate CAS No. 2167386-95-8](/img/structure/B2367734.png)
Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is a derivative of pyridine and features a difluoromethoxy group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in the presence of ethanol and sodium hydroxide solution. This reaction yields a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile produce the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups.
Scientific Research Applications
Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to Diflunisal.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal.
Comparison with Similar Compounds
Diflunisal: A derivative of salicylic acid with anti-inflammatory properties.
Aspirin: Another salicylic acid derivative with similar effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate stands out due to its unique difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
sodium;2-[4-(difluoromethoxy)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-1-2-11-5(3-6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGDKYLJEIGUQN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
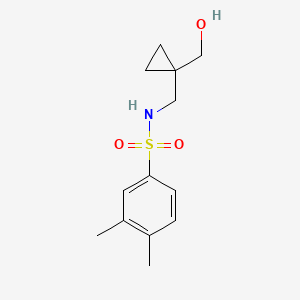
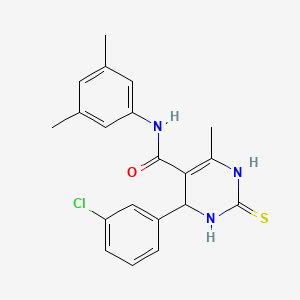
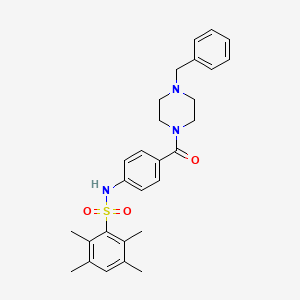
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
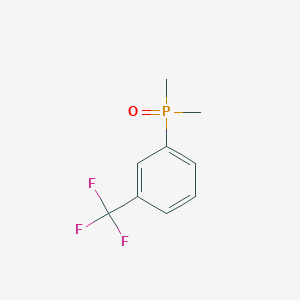
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)
![4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2367660.png)
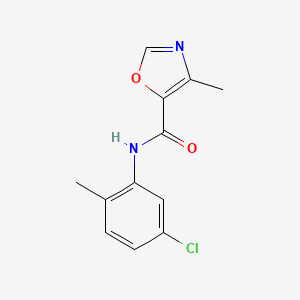

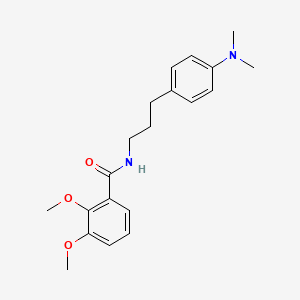
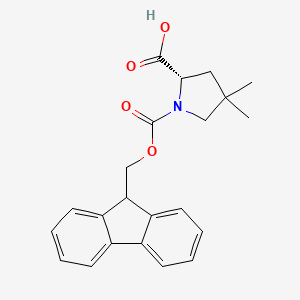
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2367672.png)
